4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole
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Overview
Description
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a bromomethyl group and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2,2-trifluoroethyl halides.
Bromomethylation: The bromomethyl group can be introduced through the bromination of a methyl group attached to the pyrazole ring using bromine or N-bromosuccinimide (NBS) under radical conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromomethyl group.
Addition Reactions: The trifluoroethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target site.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-n-(2,2,2-trifluoroethyl)aniline: This compound features a similar trifluoroethyl group but differs in the presence of an aniline moiety instead of a pyrazole ring.
2,2,2-Trifluoroethyl methacrylate: This compound contains the trifluoroethyl group but is used primarily in polymer chemistry.
Uniqueness
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the combination of the bromomethyl and trifluoroethyl groups on a pyrazole ring
Properties
IUPAC Name |
4-(bromomethyl)-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-1-5-2-11-12(3-5)4-6(8,9)10/h2-3H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHMDIPWWFNGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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